molecular formula C6H2F6N4O2S B12926939 N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(2,2,2-trifluoroacetamide) CAS No. 61785-06-6

N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(2,2,2-trifluoroacetamide)

Cat. No.: B12926939
CAS No.: 61785-06-6
M. Wt: 308.16 g/mol
InChI Key: BPSLSMAZLCMTQD-UHFFFAOYSA-N
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Description

N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(2,2,2-trifluoroacetamide) ( 61785-06-6) is a specialized organic compound featuring a 1,3,4-thiadiazole core symmetrically substituted with trifluoroacetamide groups. This structure is part of the PFAS family of chemicals . The 1,3,4-thiadiazole scaffold is a subject of extensive research due to its broad and potent biological activities. It is a bioisostere of pyrimidine, a fundamental skeleton of nucleic acids, which allows its derivatives to potentially disrupt crucial processes like DNA replication in target cells . This mechanism is a key factor in its investigated utility as an antitumor agent, with research highlighting the significant anticancer potential of 2,5-disubstituted-1,3,4-thiadiazole derivatives against various human cancer cell lines, including colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) . Furthermore, the presence of the trifluoroacetyl groups is a notable structural feature, as incorporation of fluorine atoms, particularly the CF3 group, has been shown in related 1,3,4-thiadiazole structures to significantly enhance biological activity, including anticancer properties . Beyond oncology, this bis-trifluoroacetamide derivative serves as a valuable precursor or building block in multi-step synthetic protocols for constructing complex polyheterocyclic systems. Such systems, which may combine 1,3,4-thiadiazole with other azole rings like 1,2,4-triazoles or 1,3,4-oxadiazoles, are actively screened for a range of biological activities, including potent antimicrobial and antiproliferative effects . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet prior to use.

Properties

CAS No.

61785-06-6

Molecular Formula

C6H2F6N4O2S

Molecular Weight

308.16 g/mol

IUPAC Name

2,2,2-trifluoro-N-[5-[(2,2,2-trifluoroacetyl)amino]-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C6H2F6N4O2S/c7-5(8,9)1(17)13-3-15-16-4(19-3)14-2(18)6(10,11)12/h(H,13,15,17)(H,14,16,18)

InChI Key

BPSLSMAZLCMTQD-UHFFFAOYSA-N

Canonical SMILES

C1(=NN=C(S1)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(2,2,2-trifluoroacetamide) typically involves the reaction of 1,3,4-thiadiazole-2,5-diamine with trifluoroacetic anhydride. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(2,2,2-trifluoroacetamide) can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoroacetamide groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced, leading to the formation of different derivatives.

    Condensation Reactions: The compound can participate in condensation reactions with other amines or carbonyl compounds to form new heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. The reactions are typically carried out in the presence of a base, such as triethylamine or pyridine.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-substituted thiadiazole derivatives, while oxidation and reduction reactions can lead to the formation of sulfoxides, sulfones, or reduced thiadiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Thiadiazole derivatives exhibit significant antimicrobial properties. Studies have demonstrated that compounds similar to N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(2,2,2-trifluoroacetamide) possess activity against a variety of bacterial strains. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria at minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 µg/mL . The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

1.2 Anticancer Properties

Research indicates that thiadiazole compounds can inhibit cancer cell proliferation. The presence of the thiadiazole ring enhances the bioactivity of these compounds by interacting with various cellular targets involved in cancer progression. Some studies have reported that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo .

1.3 Anti-inflammatory Effects

Thiadiazoles have also been investigated for their anti-inflammatory properties. Compounds like N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(2,2,2-trifluoroacetamide) may modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines . This makes them potential candidates for treating conditions characterized by chronic inflammation.

Material Science

2.1 Polymer Additives

In material science, thiadiazole compounds are explored as additives in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(2,2,2-trifluoroacetamide) into polymer matrices has shown improvements in resistance to thermal degradation and oxidative stress . This application is particularly relevant in the development of high-performance materials for electronics and automotive industries.

2.2 Corrosion Inhibitors

Thiadiazole derivatives are also studied for their effectiveness as corrosion inhibitors in metal protection systems. Their ability to form a protective layer on metal surfaces significantly reduces corrosion rates in aggressive environments . The unique electronic properties of the thiadiazole moiety contribute to its effectiveness as a corrosion inhibitor.

Agricultural Chemistry

3.1 Pesticidal Activity

The application of N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(2,2,2-trifluoroacetamide) extends into agricultural chemistry where it is evaluated for its pesticidal properties. Research indicates that thiadiazole-based compounds can act as effective fungicides and herbicides by disrupting the metabolic pathways of pests and pathogens . These compounds can be incorporated into formulations aimed at controlling agricultural pests while minimizing environmental impact.

Summary Table of Applications

Application AreaSpecific UseObserved Effects
Medicinal ChemistryAntimicrobial ActivityEffective against bacteria; MIC: 16-31.25 µg/mL
Anticancer PropertiesInduces apoptosis; inhibits tumor growth
Anti-inflammatory EffectsReduces pro-inflammatory cytokines
Material SciencePolymer AdditivesEnhances thermal stability; mechanical properties
Corrosion InhibitorsReduces corrosion rates on metal surfaces
Agricultural ChemistryPesticidal ActivityEffective fungicides/herbicides

Mechanism of Action

The mechanism of action of N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(2,2,2-trifluoroacetamide) is not fully understood. it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Additionally, the presence of trifluoroacetamide groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structural Variations

Thiadiazole vs. Oxadiazole Derivatives
  • Thiadiazole Core : The sulfur atom in 1,3,4-thiadiazole increases electron deficiency compared to the oxygen-containing 1,3,4-oxadiazole. This difference influences binding interactions with biological targets, such as enzymes or receptors, due to altered electron distribution and polarizability .
  • Example : N,N’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-(4-hydroxyphenyl) acetimidamide) () exhibits antimicrobial activity, but its oxadiazole core may reduce metabolic stability compared to thiadiazole analogs .

Substituent Effects

Trifluoroacetamide vs. Sulfanediyl/Acetamide Groups
  • Target Compound : The trifluoroacetamide substituents provide strong electron-withdrawing effects, enhancing dipole interactions and resistance to hydrolysis.
  • Analog : 2,2'-((1,3,4-Thiadiazole-2,5-diyl)bis(sulfanediyl))diacetamide (CAS 73908-91-5, ) replaces trifluoroacetamide with sulfanediyl and acetamide groups. This results in lower molecular weight (264.34 vs. ~320 estimated for the target) and reduced electronegativity, likely diminishing bioactivity but improving aqueous solubility .
Fluorophenyl and Disulfanediyl Substituents
  • Analog : 2,2′-(1,2,4-Thiadiazole-3,5-diyldisulfanediyl)bis[N-(2-fluorophenyl)acetamide] () incorporates disulfanediyl bridges and fluorophenyl groups. The fluorine atoms enhance stability and lipophilicity, while disulfanediyl linkages may increase metal-binding capacity, as seen in corrosion inhibition studies .

Physicochemical and Functional Properties

Compound Name Core Structure Substituents Molecular Weight Key Properties Applications
Target Compound 1,3,4-Thiadiazole Bis(trifluoroacetamide) ~320 (estimated) High electronegativity, lipophilic Agrochemicals, pharmaceuticals
2,2'-((1,3,4-Thiadiazole-...diacetamide 1,3,4-Thiadiazole Bis(sulfanediyl/acetamide) 264.34 Moderate solubility, lab-stable Laboratory research
2,2′-(1,2,4-Thiadiazole-...acetamide 1,2,4-Thiadiazole Disulfanediyl/fluorophenyl 452.51 High molecular weight, metal-binding Pesticides, corrosion inhibition
BODTA 1,3,4-Thiadiazole Bis(octyldithio) ~418 Hydrophobic, surface-active Corrosion inhibition, electrochemistry
Oxadiazole Derivative 1,3,4-Oxadiazole Bis(hydroxyphenyl acetimidamide) ~350 (estimated) Antimicrobial, moderate stability Pharmaceuticals

Biological Activity

N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(2,2,2-trifluoroacetamide) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(2,2,2-trifluoroacetamide) features a thiadiazole moiety linked to two trifluoroacetamide groups. The synthesis typically involves multi-step reactions starting from 1,3,4-thiadiazole derivatives. The structural characterization is often confirmed through techniques such as IR spectroscopy and NMR spectroscopy.

Biological Activity Overview

The biological activity of this compound and its derivatives has been extensively studied. Key areas of activity include:

  • Antimicrobial Activity : Compounds with thiadiazole scaffolds have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 μg/mL against various bacterial strains .
  • Antifungal Activity : Some derivatives have demonstrated moderate antifungal activity with MIC values between 31.25 and 62.5 μg/mL .
  • Cytotoxicity : The cytotoxic properties of thiadiazole derivatives have been evaluated against several cancer cell lines. Notably, compounds showed growth inhibition in human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines with IC50 values as low as 3.29 μg/mL for HCT116 cells .
  • Anti-inflammatory Properties : Certain derivatives have been reported to possess anti-inflammatory activity comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). For example, studies indicated that some compounds could reduce edema significantly in animal models .

Antimicrobial Studies

A series of studies have focused on the antimicrobial potential of thiadiazole derivatives:

CompoundActivity TypeMIC (μg/mL)Reference
Compound AGram-positive bacteria16
Compound BGram-negative bacteria31.25
Compound CFungal strains62.5

These findings indicate that modifications to the thiadiazole structure can enhance antimicrobial efficacy.

Cytotoxicity Assays

Cytotoxicity evaluations across various cancer cell lines revealed:

Cell LineIC50 (μg/mL)Reference
HCT1163.29
H46010
MCF-710

The promising IC50 values suggest that N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(2,2,2-trifluoroacetamide) could serve as a lead compound for anticancer drug development.

Case Studies

Recent research highlighted the synthesis and evaluation of new thiadiazole derivatives with enhanced biological profiles:

  • Study on Antimicrobial Activity : A novel derivative was synthesized and tested against a panel of bacterial strains. Results indicated potent activity comparable to standard antibiotics .
  • Cytotoxic Evaluation : A derivative demonstrated selective cytotoxicity towards cancer cells while sparing normal cells in vitro, suggesting a favorable therapeutic index .

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